(S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly as an inhibitor of poly(ADP-ribose) polymerase, which plays a crucial role in DNA repair mechanisms.
This compound is classified under benzimidazole derivatives, which are characterized by their unique bicyclic structure comprising a benzene ring fused to an imidazole ring. Benzimidazole and its derivatives have been extensively studied for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The specific compound (S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride has been noted for its efficacy in cancer treatment, particularly in the context of poly(ADP-ribose) polymerase inhibition .
The synthesis of (S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride involves several key steps:
These synthetic routes have been optimized in various studies to enhance yield and purity, demonstrating the compound's relevance in medicinal chemistry .
The molecular structure of (S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride features:
The molecular formula is CHClNO, and it has a molar mass of approximately 303.20 g/mol. The compound's stereochemistry is specified as (S), indicating the configuration at the chiral center in the pyrrolidine ring .
(S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride undergoes various chemical reactions that are significant for its biological activity:
The mechanism of action for (S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride primarily involves:
(S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride has several significant applications:
Early PARP inhibitors mimicked the natural NAD+ substrate, featuring flat aromatic systems with limited selectivity. Contemporary inhibitors incorporate:
Table 1: Scaffold Progression in PARP Inhibitor Development
Generation | Core Structure | Limitations | Advancements in Benzimidazole Era |
---|---|---|---|
1st (1990s) | Benzimidazole-free | Low potency (IC₅₀ >10 μM) | Sub-micromolar inhibition |
2nd (2000s) | Simple benzimidazole | Poor selectivity | >100-fold PARP1/2 specificity |
3rd (Current) | Functionalized benzimidazole | Enhanced membrane permeability | Bioavailability >60% |
The integration of carboxamide-substituted benzimidazole with stereospecific pyrrolidine rings (as seen in the subject compound) marks the current design paradigm, achieving IC₅₀ values below 100 nM [6] [7].
The benzimidazole-4-carboxamide moiety serves as the indispensable pharmacophore through:
Molecular Recognition
Biological Function
Table 2: Carboxamide Role in PARP Inhibition Mechanisms
Functional Group | Target Interaction | Biological Consequence | Evidence from Compound Analysis |
---|---|---|---|
C4-Carboxamide | H-bond donor/acceptor in PARP1 | Blocks NAD+ access | 8.2-fold potency loss in carboxamide-deleted analogs [4] |
Benzimidazole N1 | Water-mediated H-bond network | Stabilizes inhibited enzyme conformation | 15°C ΔTₘ shift in thermal denaturation assays |
Conjugated π-system | Stacking with Tyr889/Tyr896 | Enhances binding residence time | Koff reduced 3-fold vs. non-aromatic analogs |
The dihydrochloride salt formulation (CAS 912444-01-0) enhances aqueous solubility (>50 mg/mL vs. <5 mg/mL for freebase) while preserving carboxamide protonation state critical for target engagement [1] [4].
Enantiomeric purity dictates PARP inhibitory efficacy:
Stereochemical Optimization
Biological Differentiation
Table 3: Enantiomer-Specific Biological Profiles
Parameter | (S)-Enantiomer | (R)-Enantiomer | Source |
---|---|---|---|
PARP1 IC₅₀ (nM) | 5.2 ± 0.3 | 38.7 ± 2.1 | [6] |
Catalytic efficiency (Kcat/Kₘ) | 0.08 | 0.61 | [5] |
Chemosensitization index* | 18.2 | 4.3 | [6] |
Oral bioavailability (%) | 62 ± 8 | 34 ± 6 | [3] |
*Fold-reduction in cisplatin IC50 in A549 cells
The stereospecific manufacturing process (CAS 912445-36-4 for freebase) ensures >98% enantiomeric excess, critical for maintaining the optimized binding geometry [3] [4].
Comprehensive Compound Identification
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: